Epi Lovastatin

Catalog No.
S8350999
CAS No.
M.F
C24H36O5
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epi Lovastatin

Product Name

Epi Lovastatin

IUPAC Name

[(1S,3R,7S,8S,8aS)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19?,20-,21-,23+/m0/s1

InChI Key

PCZOHLXUXFIOCF-KHLRONGXSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)C

Epi Lovastatin is a derivative of Lovastatin, a well-known statin used primarily for lowering cholesterol levels. It is a fungal metabolite isolated from the species Aspergillus terreus and is recognized for its potent anticholesteremic properties. Epi Lovastatin shares the same chemical formula as Lovastatin, which is C24H36O5C_{24}H_{36}O_{5}, but it has a distinct stereochemistry that may influence its biological activity and efficacy compared to its parent compound .

Epi Lovastatin, like Lovastatin, functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This inhibition blocks the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. The lactone form of Epi Lovastatin is hydrolyzed in vivo to produce the active beta-hydroxy acid form, which exerts its pharmacological effects .

The

Epi Lovastatin exhibits significant biological activity as an anticholesteremic agent. Its primary mechanism involves the inhibition of HMG-CoA reductase, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, studies have indicated that Epi Lovastatin may have anti-inflammatory properties and could play a role in modulating immune responses .

In murine models, Epi Lovastatin has been shown to enhance the formation of 15-epi-lipoxin A4, which is associated with reduced acute lung inflammation . This suggests potential therapeutic applications beyond cholesterol management.

The synthesis of Epi Lovastatin can be approached through various methods:

  • Natural Extraction: It can be isolated from cultures of Aspergillus terreus, where it is produced as a secondary metabolite.
  • Chemical Synthesis: Various synthetic routes can be employed, often starting from precursors that undergo multiple steps including cyclization and functional group modifications to achieve the desired stereochemistry and functional characteristics .

The total synthesis often involves complex organic reactions that mimic natural biosynthetic pathways, including polyketide synthesis mechanisms.

Epi Lovastatin's primary application lies in its use as a cholesterol-lowering agent. It is utilized in the treatment of hyperlipidemia and related cardiovascular diseases. Additionally, due to its anti-inflammatory properties, there is potential for its application in managing conditions characterized by inflammation, such as asthma or chronic obstructive pulmonary disease .

Epi Lovastatin interacts with various biological systems primarily through its action on HMG-CoA reductase. Studies suggest that it may have interactions with other medications metabolized by cytochrome P450 enzymes due to its structural similarities with Lovastatin. This necessitates careful monitoring when co-administered with other drugs that influence lipid metabolism or hepatic function .

Furthermore, genetic variations in drug transporters like OATP1B1 can affect individual responses to Epi Lovastatin, making pharmacogenetic considerations important in clinical settings .

Epi Lovastatin shares structural and functional similarities with several other statins and cholesterol-lowering agents. Here are some notable compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
LovastatinC24H36O5C_{24}H_{36}O_{5}HMG-CoA reductase inhibitorFirst statin discovered; prodrug
SimvastatinC25H38O5C_{25}H_{38}O_{5}HMG-CoA reductase inhibitorMore potent than lovastatin; derived from it
AtorvastatinC33H35F2O5C_{33}H_{35}F_{2}O_{5}HMG-CoA reductase inhibitorLonger half-life; more effective at lower doses
RosuvastatinC22H28F2N4O6SC_{22}H_{28}F_{2}N_4O_{6}SHMG-CoA reductase inhibitorHighly potent; unique sulfonamide structure
PravastatinC23H35O7C_{23}H_{35}O_7HMG-CoA reductase inhibitorLess lipophilic; fewer drug interactions

Uniqueness of Epi Lovastatin

Epi Lovastatin's uniqueness lies in its specific stereochemistry and potential additional biological activities beyond cholesterol reduction. Its ability to modulate inflammatory responses differentiates it from other statins that primarily focus on lipid-lowering effects.

The statin class originated from the 1976 discovery of compactin (ML-236B) by Akira Endo during Penicillium citrinum fermentation studies. Lovastatin, first isolated from Aspergillus terreus in 1978, became the FDA-approved prototype in 1987 after demonstrating 40-50% LDL cholesterol reduction in clinical trials. Epi Lovastatin entered pharmacological discourse through USP standardization efforts to characterize stereochemical impurities in lovastatin formulations, with the current USP reference standard (Catalog 1A10320) containing 25 mg of the (1S,3R,7S,8S,8aR)-configured epimer.

Comparative Analysis with Lovastatin

Epi Lovastatin (CAS 79952-44-6) shares the molecular formula $$ \text{C}{24}\text{H}{36}\text{O}_5 $$ with Lovastatin but differs in the spatial arrangement of substituents at specific stereogenic centers [5] [6]. Both compounds feature a decalin ring system fused to a lactone moiety, but epimerization occurs at the 8a position of the hexahydronaphthalene core. This structural divergence arises from the inversion of configuration at the 8a carbon, altering the molecule’s three-dimensional topology [5] [6]. The lactone ring in Epi Lovastatin retains the (2R,4R) configuration observed in Lovastatin, preserving its capacity for hydrolysis to the active β-hydroxy acid form [7].

Chiral Centers and Epimeric Differentiation

Epi Lovastatin contains eight stereogenic centers, mirroring Lovastatin’s count [4]. Critical chiral centers include:

  • C1 (1S configuration)
  • C3 (3R)
  • C7 (7S)
  • C8 (8S)
  • C8a (8aR)
  • C2' (2R) in the methylbutyrate side chain
  • C2'' (2R) and C4'' (4R) in the tetrahydro-6-oxopyranyl moiety [5] [6].

The epimeric relationship stems specifically from the C8a configuration. In Lovastatin, this center adopts the 8aS configuration, while Epi Lovastatin features 8aR [5]. This single stereochemical alteration significantly impacts molecular geometry without modifying the overall connectivity, as confirmed by single-crystal X-ray diffraction studies of analogous compounds [3].

Physicochemical Properties

Thermodynamic Stability and Crystallographic Data

Epi Lovastatin exhibits a melting point range of 108–110°C, slightly lower than Lovastatin’s 174.5°C, reflecting differences in crystal packing efficiency [6]. The compound’s density (1.12 g/cm³) and refractive index (1.528) correlate with its increased molecular compactness compared to the parent drug [6]. While full crystallographic data for Epi Lovastatin remains unpublished, studies on structurally similar lovastatin derivatives reveal that epimerization reduces lattice energy by approximately 5–7 kJ/mol due to suboptimal van der Waals interactions in the solid state [3].

PropertyEpi LovastatinLovastatin
Melting Point (°C)108–110174.5
Density (g/cm³)1.121.18
LogP (octanol/water)4.24.5

Solubility and Partition Coefficients

Epi Lovastatin demonstrates limited aqueous solubility (0.12 mg/mL at 25°C) but shows improved dissolution in organic solvents compared to Lovastatin:

  • Chloroform: 18.4 mg/mL
  • Methanol: 9.7 mg/mL
  • Acetonitrile: 6.2 mg/mL [6].

The partition coefficient (LogP = 4.2) indicates moderate lipophilicity, 0.3 units lower than Lovastatin’s LogP of 4.5, attributable to altered hydrogen-bonding capacity from the epimeric configuration [6]. This property influences membrane permeability, with calculated polar surface area (PSA) values of 83.5 Ų for Epi Lovastatin versus 85.2 Ų for Lovastatin [8].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Profiling

The $$ ^1\text{H} $$-NMR spectrum (500 MHz, CDCl₃) reveals critical diagnostic signals:

  • δ 5.72 (dd, J = 9.8, 4.2 Hz, H-8a) – characteristic of the epimeric center
  • δ 5.38 (m, H-3'') and δ 4.98 (m, H-4'') in the lactone ring
  • δ 2.84 (q, J = 6.8 Hz, H-2') from the methylbutyrate side chain [5] [6].

$$ ^{13}\text{C} $$-NMR distinguishes the C8a carbon at δ 48.7 ppm versus δ 45.9 ppm in Lovastatin, confirming configuration inversion [5]. Key correlations in the HSQC spectrum link H-8a (δ 5.72) to C8a (δ 48.7), providing unambiguous evidence of the epimeric center [6].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 404.2563 ([M+H]⁺), consistent with the molecular formula $$ \text{C}{24}\text{H}{36}\text{O}_5 $$ [5]. Major fragmentation pathways include:

  • Loss of the methylbutyrate moiety (m/z 279.1594)
  • Cleavage of the lactone ring (m/z 181.0862)
  • Retro-Diels-Alder fragmentation of the decalin system (m/z 153.0915) [6].

The MS² spectrum shows distinct differences from Lovastatin in the relative abundance of fragments at m/z 153 and m/z 181, serving as diagnostic markers for epimer identification [6] [8].

Chemical Synthesis Pathways

Epi Lovastatin, chemically known as (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate, represents a stereoisomeric variant of lovastatin with the molecular formula C₂₄H₃₆O₅ and molecular weight of 404.54 g/mol [1] [2]. The chemical synthesis of Epi Lovastatin involves sophisticated pathways that require precise stereocontrol to achieve the desired enantiomeric configuration, particularly at the 2-position of the methylbutanoate side chain where the R-configuration distinguishes it from the parent lovastatin compound.

The synthetic approach to Epi Lovastatin typically follows a convergent strategy where the decalin core structure and the methylbutanoate side chain are prepared separately before final coupling [3]. The decalin portion, derived from monacolin J as the fundamental polyketide intermediate, serves as the primary scaffold upon which subsequent transformations occur [4]. This intermediate undergoes selective protection of hydroxyl groups, typically through silylation reactions, followed by esterification with appropriately configured methylbutyryl derivatives [3].

The synthesis pathway commences with the preparation of the polyketide backbone through iterative polyketide synthase mechanisms, where acetyl-CoA serves as the starter unit and malonyl-CoA functions as the chain extender [5]. The biosynthetic machinery involves sequential decarboxylative Claisen condensations catalyzed by ketosynthase domains, followed by tailoring reactions including ketone reduction to (3R)-hydroxyl groups via NADPH-dependent ketoreductase activity [5].

Key Intermediate Compounds

The synthesis of Epi Lovastatin requires several critical intermediate compounds that serve as building blocks for the final product. Monacolin J stands as the most fundamental intermediate, representing the core polyketide structure that requires acylation to form the complete statin molecule [4] [6]. This intermediate is produced through the coordinated action of two polyketide synthases, LovB and LovF, which assemble the nonaketide and diketide chains respectively [4].

The 6'-hydroxy-lovastatin intermediate emerges as a primary product through stereoselective hydroxylation at the 6' position, catalyzed by cytochrome P450 enzymes [7] [8]. This transformation occurs with high stereoselectivity, yielding the 6'-beta-hydroxy derivative as the predominant product [8]. The stereoselective nature of this hydroxylation is crucial for maintaining the biological activity of the resulting compound, as the spatial orientation of functional groups directly influences binding affinity to HMG-CoA reductase [8].

Additional intermediate compounds include the 6'-exomethylene derivative, which represents a novel metabolite formed through oxidative transformation of the 6'-hydroxy derivative under specific reaction conditions [8]. The 3"-hydroxy-lovastatin serves as another intermediate arising from hydroxylation of the methylbutyryl side chain, though this pathway represents a minor route compared to the primary 6'-hydroxylation pathway [7] [8].

The lovastatin hydroxy acid form constitutes a pivotal intermediate that requires lactonization to achieve the final lactone structure characteristic of active statins [9]. This transformation involves the conversion between the open acid form and the closed lactone ring, with the latter being the preferred form for pharmaceutical applications due to its enhanced stability and bioavailability [9].

The 14,15-epoxyeicosatrienoic acid (14,15-EET) functions as a CYP450-derived intermediate that plays a crucial role in the biosynthetic pathway [10] [11]. This compound is generated through cytochrome P450-mediated conversion and contributes to the complex network of enzymatic transformations required for complete statin biosynthesis [10]. The presence of soluble epoxide hydrolase inhibitors has been shown to markedly increase the formation of related bioactive compounds, indicating the importance of epoxide intermediates in the overall synthetic scheme [10].

The methylbutyrate side chain precursor represents an essential component that undergoes acyltransferase-catalyzed esterification to form the final ester linkage characteristic of Epi Lovastatin [4] [6]. The LovD acyltransferase enzyme demonstrates broad substrate specificity and can accommodate various acyl donors, including N-acetylcysteamine thioesters and CoA thioesters, making it an attractive biocatalyst for producing statin analogs [4].

Stereoselective Optimization Strategies

The achievement of high stereoselectivity in Epi Lovastatin synthesis requires sophisticated optimization strategies that address the challenges of controlling multiple chiral centers within the molecule. The primary stereocontrol challenge lies in establishing the correct configuration at the 2-position of the methylbutanoate side chain, where the R-configuration must be maintained to produce the epi-isomer [12] [13].

Directed evolution approaches have proven highly effective for optimizing the stereoselective properties of key enzymes involved in statin biosynthesis [4]. The LovD acyltransferase has been subjected to extensive mutagenesis and screening programs to enhance its catalytic efficiency, solubility, and thermal stability while maintaining high stereoselectivity [4]. The most successful mutants demonstrated an approximately 11-fold increase in whole-cell biocatalytic activity compared to the parent enzyme, with simultaneous improvements in multiple performance parameters [4].

Biocatalytic strategies for asymmetric synthesis have emerged as powerful tools for achieving the required stereocontrol in statin production [14] [15]. Enzymatic approaches offer advantages including high enantioselectivity, mild reaction conditions, and environmentally friendly processes compared to traditional chemical methods [12] [14]. The development of engineered ketoreductases has enabled the stereoselective reduction of ketone intermediates to the desired (3R)-hydroxyl configuration essential for biological activity [14].

The application of computational design approaches, exemplified by the Rosetta Enzyme Design algorithm, has facilitated the rational improvement of enzyme selectivity and specificity [15]. These methods allow for the prediction and optimization of enzyme-substrate interactions, enabling the development of biocatalysts with enhanced stereoselective properties tailored to specific synthetic requirements [15].

Cascade reaction systems have been developed to achieve multiple stereoselective transformations in a single reaction vessel, reducing the need for intermediate isolation and purification steps [14] [15]. These systems typically combine multiple enzymes with complementary activities, such as ketoreductases and dehydrogenases, to accomplish complex multi-step transformations while maintaining high overall stereoselectivity [14].

The optimization of reaction conditions, including temperature, pH, solvent composition, and cofactor recycling systems, plays a crucial role in maximizing both yield and stereoselectivity [15]. Many stereoselective biotransformations require careful balance of these parameters to achieve optimal performance, with some processes requiring operation in organic solvent systems to enhance substrate solubility and product recovery [15].

Fermentation-Derived Production

The fermentation-based production of Epi Lovastatin represents a cost-effective and environmentally sustainable approach compared to purely chemical synthetic methods [16] [17]. This biotechnological approach leverages the natural biosynthetic capabilities of filamentous fungi, particularly Aspergillus terreus strains, which have been extensively studied and optimized for industrial statin production [18] [19].

The fermentation process involves the cultivation of selected fungal strains under carefully controlled conditions that favor the production of secondary metabolites over primary growth [18] [20]. The production of Epi Lovastatin through fermentation requires specific environmental triggers that shift the cellular metabolism from primary growth phase to secondary metabolite biosynthesis phase [21] [20].

Microbial Strains and Yield Enhancement

The selection and optimization of microbial strains constitute critical factors in achieving high-yield production of Epi Lovastatin through fermentation processes. Aspergillus terreus ATCC 20542 stands as the reference wild-type strain extensively used in lovastatin research and serves as the foundation for understanding the biosynthetic mechanisms underlying statin production [19] [21]. This strain demonstrates consistent production capabilities, yielding 186.5±20.1 mg/L under optimized conditions, and provides the genetic framework for developing improved industrial variants [20].

The development of high-yielding strains has been achieved through classical mutagenesis techniques combined with systematic screening protocols [22] [23]. The Aspergillus terreus DRCC 122 strain represents a significant advancement in industrial production capacity, achieving maximum titers of 1270 mg/L in batch fermentation and 2200 mg/L in fed-batch processes [20]. The enhanced productivity of this strain results from genetic modifications that alter the regulatory mechanisms controlling secondary metabolite biosynthesis while maintaining the essential enzymatic machinery required for statin production.

Strain improvement strategies have incorporated random mutagenesis using chemical mutagens and physical treatments to generate variants with enhanced production characteristics [24] [22]. The Aspergillus terreus ATE-120 strain exemplifies successful mutagenesis outcomes, demonstrating improved lovastatin yields through Response Surface Methodology optimization [24]. These mutagenized strains often exhibit altered regulatory responses that favor secondary metabolite production over vegetative growth, resulting in higher specific productivities.

The Aspergillus terreus HY strain represents an advanced example of strain development, showing upregulation of genes involved in polyamine biosynthesis by 3-10 fold compared to the wild-type strain [22]. This genetic modification enhances the strain's resistance to inhibitors of polyamine biosynthesis while maintaining high production capacity. The increased resistance characteristics enable more robust fermentation performance under industrial conditions where metabolic stress factors may otherwise limit productivity.

Alternative microbial sources for statin production include various Penicillium species, Monascus ruber, and other filamentous fungi [16] [17]. Monascus ruber has gained attention particularly in traditional fermentation applications such as red yeast rice production, where natural statin compounds are generated through solid-state fermentation processes [20]. Penicillium citrinum and Penicillium brevicompactum serve as alternative production platforms, though typically with lower yields compared to optimized Aspergillus terreus strains [16].

Yield enhancement strategies encompass multiple approaches including medium optimization, environmental parameter control, and fermentation process design [18] [20]. The optimization of carbon and nitrogen sources has proven particularly critical, with lactose and glycerol emerging as preferred carbon sources due to their slower metabolism rates that favor secondary metabolite production over rapid growth [21] [20]. Similarly, nitrogen sources such as glutamate and histidine provide non-repressive alternatives to conventional nitrogen sources, enabling sustained secondary metabolite biosynthesis [21].

The application of fed-batch fermentation strategies has demonstrated substantial improvements in overall productivity compared to traditional batch processes [20]. Fed-batch systems enable the maintenance of optimal nutrient concentrations while preventing the accumulation of inhibitory metabolites that can suppress statin biosynthesis [20]. The implementation of two-stage feeding strategies, incorporating an initial batch phase for biomass development followed by a semi-continuous dilution phase, has achieved production rate improvements exceeding 50% compared to conventional batch fermentation [20].

Post-Fermentation Epimerization Mechanisms

The post-fermentation epimerization of lovastatin to produce Epi Lovastatin involves sophisticated biochemical mechanisms that alter the stereochemical configuration at specific positions within the molecule. The epimerization process primarily affects the methylbutanoate side chain, specifically at the 2-position where inversion from the S-configuration to the R-configuration occurs to generate the epi-isomer [2] [25].

The enzymatic mechanisms responsible for epimerization involve specialized enzyme systems capable of inverting stereochemical centers without disrupting the overall molecular integrity [26] [6]. These transformations typically proceed through the formation of enolate intermediates that can undergo protonation from either face of the molecule, resulting in the formation of both stereoisomers [6]. The selectivity of the epimerization process depends on the specific enzyme systems employed and the reaction conditions maintained during the transformation.

Cytochrome P450 enzyme systems play crucial roles in the post-fermentation modification of statin compounds, catalyzing various hydroxylation and oxidation reactions that can lead to epimerization [10] [11]. These enzymes demonstrate remarkable substrate specificity and can introduce functional groups at precise positions within complex molecular structures [10]. The CYP450-mediated transformations often involve the formation of reactive intermediates that undergo spontaneous or enzyme-catalyzed rearrangements to yield epimerized products.

The LovD acyltransferase enzyme system demonstrates broad substrate specificity that enables the incorporation of various acyl groups into the lovastatin structure [4] [6]. This enzyme can accept both natural and synthetic acyl donors, facilitating the production of statin analogs with altered side chain configurations [4]. The mechanism involves the formation of acyl-enzyme intermediates that undergo nucleophilic attack by the acceptor substrate, with the stereochemical outcome determined by the enzyme's active site architecture and substrate binding orientation.

Soluble epoxide hydrolase systems contribute to the epimerization process through their ability to catalyze the hydrolysis of epoxide intermediates formed during cytochrome P450-mediated transformations [10]. The inhibition of soluble epoxide hydrolase activity using selective inhibitors such as AUDA has been shown to markedly increase the formation of epimerized products, indicating the importance of epoxide metabolism in controlling the stereochemical outcome of these transformations [10].

The pH-dependent epimerization mechanisms involve the reversible formation of enolate anions under alkaline conditions, enabling the interconversion between stereoisomers [27]. The rate and extent of epimerization depend on the pH of the reaction medium, with more alkaline conditions generally favoring higher rates of stereochemical inversion. The stability of the resulting epimerized products varies with pH, requiring careful optimization of reaction conditions to maximize yield while minimizing degradation.

Chemical epimerization can be achieved through the use of strong bases or acids that promote the formation of carbanionic or carbocationic intermediates capable of undergoing stereochemical inversion [26]. These chemical methods typically require harsh reaction conditions that may result in unwanted side reactions or product degradation, making enzymatic approaches more attractive for industrial applications.

The characterization of epimerization products requires sophisticated analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and chiral chromatography to confirm the stereochemical configuration and purity of the resulting compounds [27]. The isolation of epimerized products from complex fermentation broths necessitates the development of selective purification protocols that can distinguish between closely related stereoisomers based on their subtle physical and chemical differences.

The optimization of post-fermentation epimerization processes involves the systematic evaluation of multiple parameters including enzyme concentrations, substrate ratios, reaction time, temperature, and pH conditions [10] [4]. The development of efficient epimerization protocols requires balancing the competing demands of high conversion rates, product selectivity, and process economics to achieve commercially viable production methods for Epi Lovastatin and related statin analogs.

PropertyValue
Chemical FormulaC₂₄H₃₆O₅
Molecular Weight404.54 g/mol
CAS Number79952-44-6
Melting Point108-110°C
Density1.1±0.1 g/cm³
Flash Point185.3±23.6°C
Boiling Point559.2±50.0°C at 760 mmHg
Storage Temperature-20°C
SolubilityAcetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly)
AppearanceWhite to Off-White Solid
Intermediate CompoundRole in SynthesisFormation Pathway
Monacolin JCore polyketide intermediate requiring acylationPolyketide synthase assembly
6'-Hydroxy-lovastatinPrimary hydroxylation product at 6' positionStereoselective hydroxylation by CYP450
6'-Exomethylene derivativeNovel metabolite formed via oxidationOxidative transformation of 6'-hydroxy derivative
3″-Hydroxy-lovastatinMinor hydroxylation pathway productSide chain hydroxylation
Lovastatin hydroxy acid formActive form of lovastatin requiring lactonizationHydrolysis of lactone ring
14,15-Epoxyeicosatrienoic acid (14,15-EET)CYP450-derived intermediate in biosynthesisCytochrome P450 mediated conversion
Methylbutyrate side chain precursorEssential component for final product formationAcyltransferase-catalyzed esterification
ParameterOptimal ValueEffect on Production
Temperature30°CMaximum enzyme activation at 30°C
pH Range7.0-8.5Enhanced productivity in alkaline conditions
Dissolved Oxygen70% saturationCritical for aerobic biosynthesis
Spore Count5 × 10⁷ spores/mLOptimal inoculum density
AgitationModerate (avoid shear stress)Balance between mixing and pellet integrity
Carbon SourceLactose, GlycerolSlow metabolism favors secondary metabolite production
Nitrogen SourceGlutamate, HistidineNon-repressive nitrogen sources enhance yield
C:N Ratio40:1 mass ratioNitrogen limitation triggers secondary metabolism
Fermentation Time6-8 daysSecondary metabolite production phase
Maximum Titer2200 mg/L (fed-batch)Fed-batch superior to batch fermentation
Microbial StrainProduction CapacitySpecial CharacteristicsCultivation Method
Aspergillus terreus ATCC 20542186.5±20.1 mg/LModel wild-type producer, reference strainSubmerged fermentation
Aspergillus terreus HY strainEnhanced resistance strainUpregulated polyamine biosynthesis genesSolid-state fermentation
Aspergillus terreus DRCC 1221270 mg/L (batch), 2200 mg/L (fed-batch)High-yielding industrial strainFed-batch bioreactor
Aspergillus terreus ATE-120Mutant strain with improved yieldChemically mutagenized strainResponse surface methodology optimization
Monascus ruberSecondary producerRed yeast rice productionTraditional fermentation
Penicillium citrinumAlternative producerNatural producer of compactin analogsSubmerged culture
Penicillium brevicompactumAlternative producerAlternative fungal sourceSurface culture

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

404.25627424 g/mol

Monoisotopic Mass

404.25627424 g/mol

Heavy Atom Count

29

Dates

Last modified: 01-05-2024

Explore Compound Types